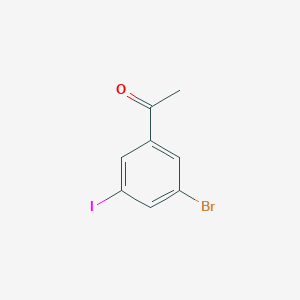

3'-Iodo-5'-bromoacetophenone

Descripción general

Descripción

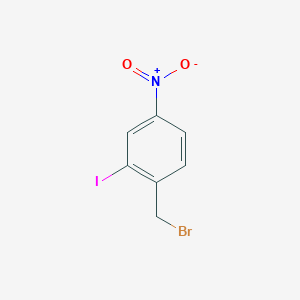

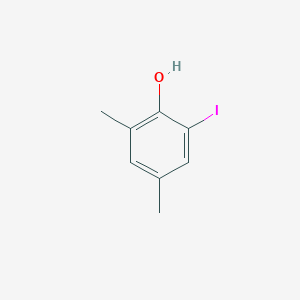

The compound of interest, 3'-Iodo-5'-bromoacetophenone, is a halogenated acetophenone derivative characterized by the presence of iodine and bromine atoms on the aromatic ring. This compound is structurally related to various other halogenated acetophenones, which are often used as intermediates in organic synthesis and have potential applications in medicinal chemistry and materials science due to their reactivity and ability to form complex molecules.

Synthesis Analysis

The synthesis of halogenated acetophenones typically involves halogenation reactions or coupling reactions. For instance, the synthesis of 3-hydroxy-2,5-dialkyl-1,4-benzoquinone from a 3-iodo-3,6-dialkyl-1,2-cyclohexanedione precursor using iodine-copper(II) acetate demonstrates the use of halogenated precursors in organic synthesis . Similarly, the synthesis of 2-amino-5-bromo-3-iodoacetophenone and its derivatives through palladium-catalyzed Sonogashira cross-coupling reactions highlights the versatility of halogenated acetophenones in constructing nitrogen-containing heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of halogenated acetophenones is characterized by the presence of substituents on the aromatic ring, which can influence the electronic properties and reactivity of the molecule. For example, the crystal structure of α-bromo-4-hydroxy-3,5-dinitroacetophenone shows that the bromine atom is closely associated with the plane of the aromatic ring, suggesting delocalization of the bromine lone pair electrons into the π system of the molecule .

Chemical Reactions Analysis

Halogenated acetophenones can undergo various chemical reactions, including nucleophilic substitutions, coupling reactions, and redox processes. The synthesis of 5-azido-3-nitro-ω-bromo-acetophenone, a photochemically active bifunctional reagent, involves multiple steps including condensation, reduction, diazotization, and bromination, showcasing the compound's reactivity and potential for creating cross-linked biopolymers . Additionally, the electrochemical study of a nickel(II)-Schiff base complex derived from a related compound, 5'-(N-methyl-N-phenylaminomethyl)-2'-hydroxyacetophenone, indicates the redox-active nature of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated acetophenones are influenced by their molecular structure. The presence of halogen atoms can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as UV-Vis absorption and fluorescence, can be tuned by the nature and position of the substituents on the aromatic ring. For instance, the study of pyridine derivatives synthesized via carbon-carbon coupling reveals insights into their spectroscopic, electronic, and nonlinear optical properties, which can be correlated to halogenated acetophenones .

Aplicaciones Científicas De Investigación

1. Environmental Impact and Toxicity Studies

3'-Iodo-5'-bromoacetophenone derivatives, such as iodo-acids and iodo-trihalomethanes, have been detected in drinking waters, necessitating research into their environmental presence and potential toxicity. Studies have focused on their mammalian cell cytotoxicity and genotoxicity, comparing them to other halogenated compounds. This research is vital for understanding the environmental and health impacts of these compounds (Richardson et al., 2008).

2. Chemical Synthesis and Reactions

Research into the synthesis of halogenated acetophenone derivatives, including those similar to 3'-Iodo-5'-bromoacetophenone, has been significant. These studies involve understanding the kinetic effects and reactions of these compounds in various chemical processes. This research is crucial for developing new synthetic methods and understanding reaction mechanisms in organic chemistry (Gommans et al., 1986).

3. Organic Coupling Reactions and Biological Applications

Studies on 4-Bromoacetophenone, a compound structurally related to 3'-Iodo-5'-bromoacetophenone, have focused on its role in organic coupling reactions and various biological applications. These include the evaluation of its physical, thermal, and spectral properties, which are essential for its application in organic synthesis and potential biological relevance (Trivedi et al., 2015).

4. Molecular Structure and Characterization

Research has been conducted on the molecular structures of compounds like p-Chloro-, p-bromo-, and p-iodoacetophenone, which are structurally similar to 3'-Iodo-5'-bromoacetophenone. These studies include characterizing their packing modes and interactions, contributing to a better understanding of their physical and chemical properties (Britton & Brennessel, 2004).

5. Enzyme Interaction Studies

Investigations into the interaction of related compounds, such as Bromoacetophenone with enzymes like human aldehyde dehydrogenase, provide insights into the mechanism of enzyme inhibition and active site identification. This research has implications for understanding enzyme function and potential therapeutic applications (Abriola et al., 1987).

Safety and Hazards

Direcciones Futuras

While specific future directions for “3’-Iodo-5’-bromoacetophenone” are not mentioned in the sources retrieved, research into similar compounds continues to be a growing field. For instance, the discovery of AV 3 Sb 5 kagome superconductors has launched a field of research investigating electronic instabilities in kagome metals .

Mecanismo De Acción

Target of Action

The primary targets of 3’-Iodo-5’-bromoacetophenone are likely to be organic compounds that can undergo nucleophilic substitution reactions . These targets play a crucial role in various biochemical reactions, particularly in the formation of carbon-carbon bonds .

Mode of Action

3’-Iodo-5’-bromoacetophenone, being a halogenated compound, can participate in various organic reactions. One such reaction is the Suzuki-Miyaura coupling reaction . In this reaction, the compound can act as an electrophile, reacting with a nucleophile (such as an organoboronic acid) in the presence of a palladium catalyst . The reaction begins with the oxidative addition of the palladium catalyst to 3’-Iodo-5’-bromoacetophenone, forming a complex . This complex then undergoes a transmetallation step, followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

Given its reactivity, it can potentially influence various biochemical pathways involving nucleophilic substitution reactions . The downstream effects of these reactions can lead to the synthesis of complex organic molecules, which can have various biological implications.

Pharmacokinetics

Like other organic compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of the action of 3’-Iodo-5’-bromoacetophenone is the formation of new organic compounds through carbon-carbon bond formation . This can lead to the synthesis of complex molecules, potentially influencing various cellular processes.

Action Environment

The action, efficacy, and stability of 3’-Iodo-5’-bromoacetophenone can be influenced by various environmental factors. These include the pH of the environment, the presence of other reactive species, and the temperature . For instance, the Suzuki-Miyaura coupling reaction requires a basic environment .

Propiedades

IUPAC Name |

1-(3-bromo-5-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUMZGVEBVJSBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641013 | |

| Record name | 1-(3-Bromo-5-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Iodo-5'-bromoacetophenone | |

CAS RN |

1003712-14-8 | |

| Record name | 1-(3-Bromo-5-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-5-nitro-1H-benzo[D]imidazole](/img/structure/B3031976.png)

![2-[4-(Hexadecyloxy)phenyl]-3-(1-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-1,4-diol](/img/structure/B3031983.png)

![Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B3031986.png)